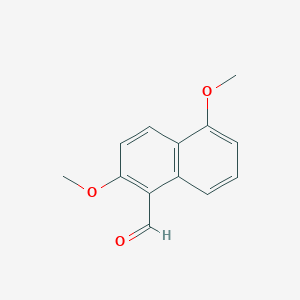
3-Cyclohexylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylbenzoic acid is an organic compound with the molecular formula C13H16O2 It consists of a benzoic acid core substituted with a cyclohexyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Cyclohexylbenzoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the Grignard reaction, where cyclohexylmagnesium bromide reacts with benzoic acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as dichloromethane, and the product is purified through recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclohexylbenzoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions, heat.
Reduction: LiAlH4, ether solvent, low temperature.
Substitution: Nitric acid for nitration, bromine for bromination, often in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Cyclohexylbenzyl alcohol.
Substitution: Nitro or bromo derivatives of this compound.
Applications De Recherche Scientifique
3-Cyclohexylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 3-Cyclohexylbenzoic acid involves its interaction with specific molecular targets. For instance, its carboxylic acid group can form hydrogen bonds with proteins, potentially altering their function. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Benzoic Acid: The parent compound, lacking the cyclohexyl group.
Cyclohexylacetic Acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
3-Phenylpropanoic Acid: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness: 3-Cyclohexylbenzoic acid is unique due to the presence of both a cyclohexyl group and a benzoic acid moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H16O2 |
|---|---|
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
3-cyclohexylbenzoic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,14,15) |
Clé InChI |
NBRXQSILGBSKBZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC(=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)

![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)




![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)





